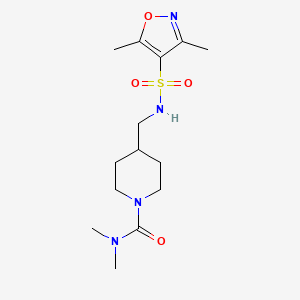
4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H24N4O4S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((3,5-dimethylisoxazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a derivative of 3,5-dimethylisoxazole and piperidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonamide group attached to a 3,5-dimethylisoxazole moiety. The structural formula can be represented as follows:
This structure is significant as the isoxazole and piperidine components are known for their diverse biological activities.
Inhibition of Bromodomain Proteins
Recent studies have highlighted the role of 3,5-dimethylisoxazole derivatives as inhibitors of bromodomain-containing proteins (BRD4). These proteins are implicated in various cancers, making them targets for anticancer therapy. The compound demonstrated significant inhibitory effects on BRD4 with an IC50 value lower than 2.1 nM in certain derivatives, indicating strong antitumor activity both in vitro and in vivo .
Antineoplastic Properties
Research indicates that compounds containing the isoxazole moiety exhibit selective cytotoxicity towards malignant cells. For instance, derivatives similar to our compound have been tested against various cancer cell lines, including pancreatic and colorectal cancers. The selectivity index (SI) calculated from these studies suggests that these compounds are significantly more toxic to cancer cells than to non-malignant cells .
Study 1: Antitumor Activity
A study evaluated the antiproliferative effects of several isoxazole derivatives on human cancer cell lines. The results showed that compounds with structural similarities to our target compound induced apoptosis in cancer cells through caspase activation pathways. Notably, the study found that the compound caused G2/M phase arrest in HSC-2 squamous cell carcinoma cells, leading to increased cell death .
Study 2: BRD4 Inhibition
Another investigation focused on the binding affinity of 3,5-dimethylisoxazole derivatives to BRD4. Molecular docking simulations demonstrated that these compounds could effectively bind to the BRD4 bromodomain, enhancing their potential as therapeutic agents for cancers associated with this target .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (nM) | Biological Activity |
|---|---|---|---|
| Compound 22 | Structure | <2.1 | BRD4 Inhibition |
| Compound 14 | Structure | 10 | Antitumor Activity |
| Compound 28 | Structure | 15 | Cytotoxicity in Cancer Cells |
Eigenschaften
IUPAC Name |
4-[[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S/c1-10-13(11(2)22-16-10)23(20,21)15-9-12-5-7-18(8-6-12)14(19)17(3)4/h12,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBMBPOQANSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














